

## Application Notes and Protocols for DOTA-Chelated Peptide PET Imaging Agents

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Compound of Interest		
Compound Name:	DOTA-Tyr-Lys-DOTA	
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#### Introduction

Positron Emission Tomography (PET) is a powerful molecular imaging technique that provides quantitative insights into biological processes in vivo. The specificity of PET imaging is largely determined by the radiotracer used. DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a versatile and widely used bifunctional chelator that can be conjugated to various targeting molecules, such as peptides, and subsequently radiolabeled with positron-emitting radionuclides for PET imaging. This document provides detailed application notes and protocols for the use of DOTA-conjugated peptides, with a focus on those incorporating tyrosine and lysine residues, in preclinical and clinical PET imaging studies.

While the specific entity "DOTA-Tyr-Lys-DOTA" is not extensively documented, this guide will utilize the well-characterized uPAR-targeting peptide, DOTA-AE105, as a primary example. DOTA-AE105 is a DOTA-conjugated peptide that effectively illustrates the principles and applications of DOTA-chelated radiopharmaceuticals in oncology.[1][2][3][4][5] Information from other relevant DOTA-peptides containing tyrosine and lysine, such as DOTA-TOC and DOTA-TATE, will also be incorporated to provide a comprehensive overview.

# Application: Imaging of the Urokinase Plasminogen Activator Receptor (uPAR)



The urokinase plasminogen activator receptor (uPAR) is a key molecule involved in cancer invasion and metastasis. Its overexpression in various cancers, including breast, prostate, and bladder cancer, makes it an attractive target for molecular imaging. DOTA-conjugated peptides, such as AE105, have been developed to specifically bind to uPAR, enabling non-invasive visualization and quantification of its expression using PET.

## Featured Radiopharmaceutical: [64Cu]Cu-DOTA-AE105

[64Cu]Cu-DOTA-AE105 is a PET tracer that has demonstrated significant promise in clinical trials for imaging uPAR expression. It exhibits good in vivo stability, fast clearance from non-target tissues, and high uptake in uPAR-positive tumors.

### **Quantitative Data Summary**

The following tables summarize key quantitative data from preclinical and clinical studies of DOTA-AE105 and other relevant DOTA-peptides.

Table 1: In Vitro Binding Affinity of DOTA-Peptides

Peptide	Target Receptor	Cell Line	IC50 (nM)
DOTA-AE105	uPAR	-	130
DOTA-TOC	Somatostatin Receptor	-	0.31 ± 0.07

Table 2: In Vivo Tumor Uptake of DOTA-Peptide Radiotracers



Radiotracer	Radionuclide	Tumor Model	Tumor Uptake (%ID/g at time p.i.)	Reference
[ <sup>64</sup> Cu]Cu-DOTA- AE105	<sup>64</sup> Cu	U87MG (uPAR- positive)	10.8 ± 1.5 (4.5 h)	
[ <sup>64</sup> Cu]Cu-DOTA- AE105	<sup>64</sup> Cu	MDA-MB-435 (uPAR-negative)	1.2 ± 0.6 (4.5 h)	
[ <sup>68</sup> Ga]Ga-DOTA- AE105-NH <sub>2</sub>	<sup>68</sup> Ga	U87MG	1.1 (60 min)	
[ <sup>68</sup> Ga]Ga- DOTATOC	<sup>68</sup> Ga	Somatostatin Receptor Positive Tumors	High uptake	-

Table 3: Human Dosimetry Estimates for [64Cu]Cu-DOTA-AE105

Organ	Absorbed Dose (mSv/MBq)
Heart Wall	0.0918
Liver	0.0815
Effective Whole-Body Dose	0.0317
Data derived from mouse biodistribution studies and scaled to humans.	

## **Experimental Protocols**

## Protocol 1: Radiolabeling of DOTA-Peptides with Gallium-68

This protocol describes the manual radiolabeling of a DOTA-conjugated peptide with Gallium-68 (<sup>68</sup>Ga) obtained from a <sup>68</sup>Ge/<sup>68</sup>Ga generator.

Materials:



- DOTA-conjugated peptide (e.g., DOTA-AE105, DOTATATE)
- <sup>68</sup>Ge/<sup>68</sup>Ga generator
- Sterile 0.1 M HCl
- Sodium acetate buffer (pH 4.0-4.5)
- Heating block or water bath
- C18 Sep-Pak cartridge
- Ethanol
- Sterile water for injection
- Sterile vials
- Radio-TLC or radio-HPLC system for quality control

#### Procedure:

- Generator Elution: Elute the <sup>68</sup>Ge/<sup>68</sup>Ga generator with sterile 0.1 M HCl to obtain <sup>68</sup>GaCl₃ in solution.
- Reaction Mixture Preparation: In a sterile vial, add the DOTA-conjugated peptide (typically 10-50 μg).
- Add sodium acetate buffer to adjust the pH of the <sup>68</sup>GaCl₃ eluate to 3.5-4.5.
- Add the buffered <sup>68</sup>GaCl<sub>3</sub> to the vial containing the DOTA-peptide.
- Incubation: Heat the reaction mixture at 95°C for 5-15 minutes.
- Purification:
  - Condition a C18 Sep-Pak cartridge by washing with ethanol followed by sterile water.



- Pass the reaction mixture through the C18 cartridge. The <sup>68</sup>Ga-labeled peptide will be retained.
- Wash the cartridge with sterile water to remove any unreacted <sup>68</sup>Ga.
- Elute the purified [68Ga]Ga-DOTA-peptide from the cartridge with a small volume of ethanol and then dilute with sterile saline for injection.
- · Quality Control:
  - Determine the radiochemical purity (RCP) using radio-TLC or radio-HPLC. The RCP should be >95%.
  - Measure the final activity and calculate the radiochemical yield.

## Protocol 2: In Vivo PET Imaging in a Xenograft Mouse Model

This protocol outlines a typical PET imaging study in mice bearing tumor xenografts.

#### Materials:

- Tumor-bearing mice (e.g., nude mice with U87MG xenografts for uPAR imaging)
- [64Cu]Cu-DOTA-AE105 or other DOTA-based radiotracer
- Small animal PET/CT scanner
- Anesthesia (e.g., isoflurane)
- Sterile saline for injection
- · Insulin syringes

#### Procedure:

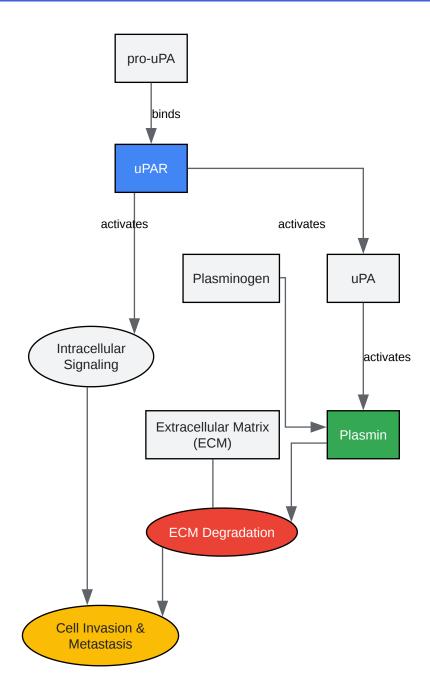
Animal Preparation: Anesthetize the mouse using isoflurane.



- Radiotracer Administration: Inject approximately 5-10 MBq of the radiotracer intravenously via the tail vein.
- · PET/CT Imaging:
  - Position the anesthetized mouse in the PET/CT scanner.
  - Acquire static or dynamic PET scans at desired time points post-injection (e.g., 1, 4.5, and 24 hours).
  - Perform a CT scan for anatomical co-registration and attenuation correction.
- Image Analysis:
  - Reconstruct the PET images using an appropriate algorithm.
  - Draw regions of interest (ROIs) on the tumor and major organs using the co-registered CT images.
  - Calculate the tracer uptake in each ROI, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
- Biodistribution (Optional):
  - At the final imaging time point, euthanize the mouse.
  - Dissect the tumor and major organs.
  - Weigh each tissue sample and measure the radioactivity using a gamma counter.
  - Calculate the %ID/g for each tissue.

# Visualizations Signaling Pathway



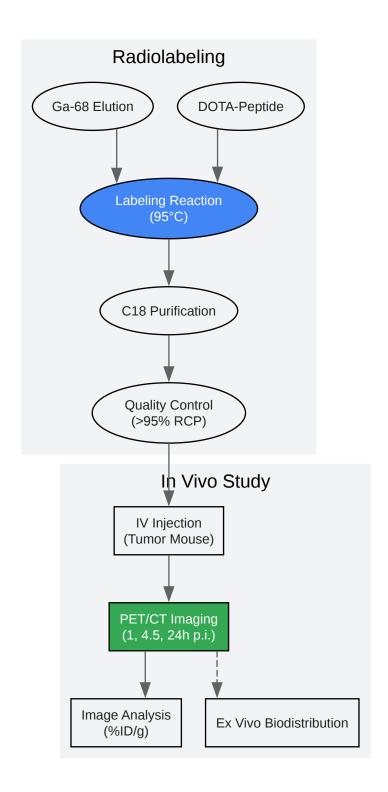


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Caption: The uPA/uPAR signaling pathway leading to cancer cell invasion.

## **Experimental Workflow**





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